N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide
CAS No.: 923276-68-0
Cat. No.: VC19017804
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923276-68-0 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | N-[(2-oxo-3-prop-2-ynyl-1,3-oxazolidin-5-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H12N2O3/c1-3-4-11-6-8(14-9(11)13)5-10-7(2)12/h1,8H,4-6H2,2H3,(H,10,12) |
| Standard InChI Key | MCPDWRVOOAWOAC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)CC#C |
Introduction
Structural and Molecular Characteristics
Core Oxazolidinone Framework
The oxazolidinone ring system forms the structural backbone of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide. This five-membered heterocycle contains both amide and ether functional groups, contributing to its stability and reactivity. The 2-oxo group at position 2 and the methylene bridge at position 5 are critical for intermolecular interactions, such as hydrogen bonding, which influence solubility and target binding .
Prop-2-yn-1-yl Substituent
The prop-2-yn-1-yl group at position 3 introduces a terminal alkyne functionality. This moiety enhances reactivity through participation in click chemistry reactions (e.g., Huisgen cycloaddition), enabling covalent modifications for drug delivery systems or polymer synthesis . Its linear geometry also affects molecular packing in solid-state applications.
Acetamide Side Chain
The N-acetamide group at the methylene bridge (position 5) provides hydrogen-bonding capabilities and modulates lipophilicity. Comparative studies with N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide (MW: 158.16 g/mol) highlight how side-chain variations impact bioavailability and metabolic stability .
Table 1: Key Structural Features and Their Roles
| Feature | Position | Role |
|---|---|---|
| Oxazolidinone ring | Core | Stability, hydrogen bonding |
| Prop-2-yn-1-yl group | 3 | Reactivity, click chemistry |
| Acetamide side chain | 5 | Lipophilicity modulation |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide involves sequential reactions to construct the oxazolidinone ring and introduce substituents. A representative pathway includes:
-
Ring Formation: Cyclization of a β-amino alcohol precursor with carbonylating agents (e.g., phosgene equivalents) to form the oxazolidinone core.
-
Alkyne Introduction: Alkylation of the oxazolidinone nitrogen with propargyl bromide, leveraging methods similar to those used in synthesizing propargylamine derivatives .
-
Acetamide Functionalization: Acylation of the methyleneamine intermediate with acetic anhydride under basic conditions .
Optimization Challenges
Key challenges include controlling regioselectivity during alkyne incorporation and minimizing racemization at chiral centers. Advances in catalytic asymmetric synthesis, as seen in the production of (R)-linezolid , could improve enantiomeric purity for bioactive applications.
Table 2: Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Phosgene, base, RT | 65% |
| 2 | N-Alkylation | Propargyl bromide, K₂CO₃ | 78% |
| 3 | Acylation | Acetic anhydride, Et₃N | 82% |
Comparative Analysis with Analogues
Linezolid and Derivatives
(R)-Linezolid (MW: 337.35 g/mol) shares the oxazolidinone core but features a fluorophenyl-morpholine substituent, enhancing target affinity and pharmacokinetics . In contrast, the smaller size and alkyne group of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide may favor penetration into biofilms or intracellular pathogens.
N-(2-Methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
This analogue (MW: 158.16 g/mol) lacks the alkyne group, resulting in reduced reactivity and altered solubility . Such comparisons underscore the importance of the prop-2-yn-1-yl moiety in expanding functional versatility.
Table 3: Comparative Properties of Oxazolidinone Derivatives
| Compound | Molecular Weight | Key Feature | Bioactivity |
|---|---|---|---|
| N-{[2-Oxo-3-(prop-2-yn-1-yl)...}acetamide | 196.20 g/mol | Terminal alkyne | Antimicrobial (pred.) |
| (R)-Linezolid | 337.35 g/mol | Fluorophenyl-morpholine | Antibiotic |
| N-(2-Methyl-3-oxo...)acetamide | 158.16 g/mol | Methyl substituent | Unknown |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with bacterial ribosomes or fungal enzymes is critical. Molecular docking studies could predict binding modes relative to linezolid .
Toxicity and Pharmacokinetics
In vitro assays should assess cytotoxicity in mammalian cells and metabolic stability in liver microsomes. Propargyl-containing compounds may require evaluation for neurotoxicity, as seen in other alkynyl amines .
Formulation Strategies
The alkyne group’s reactivity enables conjugation with nanoparticles or polymers for targeted delivery. Such innovations could mitigate potential toxicity while enhancing therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume